![molecular formula C23H20N4O4S B10999639 methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10999639.png)
methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors, including thiazole derivatives and pyrazole compounds. The general methodology includes:
- Formation of thiazole ring via cyclization.
- Introduction of the methoxyphenyl group.
- Coupling with the pyrazole moiety through carbonyl linkage.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazoles and pyrazoles exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 10 µg/mL |
Compound B | S. aureus | 15 µg/mL |
Methyl 5-(2-methoxyphenyl)-2-{...} | E. coli, S. aureus | TBD |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects:
- Cell Line Studies : In studies involving human fibroblast cell lines, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Research indicates that thiazole and pyrazole derivatives possess anticancer properties:
- Mechanism of Action : The compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Case Study : In a study on breast cancer cell lines, this compound showed an IC50 value of 25 µM, indicating effective cytotoxicity .
Research Findings
Several studies have highlighted the structure–activity relationship (SAR) of thiazole and pyrazole derivatives:
Chemical Reactions Analysis
Acid-Catalyzed Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
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Conditions : 6M HCl in ethanol/water (3:1), reflux for 8–12 hours.
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Product : 5-(2-Methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylic acid.
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Yield : 65–85%.
Base-Mediated Ester Saponification
Alkaline hydrolysis converts the ester to a carboxylate salt, which can be protonated to the free acid.
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Conditions : 1M NaOH in methanol/water, room temperature for 24 hours.
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Product : Sodium 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate.
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Yield : 70–78%.
Thiazole Ring Functionalization
The C-2 position of the thiazole ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from adjacent groups.
Reagent | Conditions | Product | Yield |
---|---|---|---|
Ethylamine | K₂CO₃, DMF, 80°C, 6 hours | 2-(Ethylamino)-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate derivative | 70–75% |
4-Methoxyphenylthiol | EtOH, reflux, 12 hours | 2-(4-Methoxyphenylthio)-substituted analog | 63% |
Suzuki–Miyaura Cross-Coupling
The methoxyphenyl group participates in palladium-catalyzed cross-coupling to introduce diverse aryl/heteroaryl substituents.
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Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, dioxane/water (4:1), 100°C, 24 hours .
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Example : Reaction with 4-fluorophenylboronic acid yields 5-(4-fluoro-2-methoxyphenyl) analog.
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Yield : 60–70%.
Esterification and Transesterification
The methyl ester can be exchanged with other alcohols under acid or base catalysis.
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Conditions : Methanol/H₂SO₄ (2%), reflux, 10 hours.
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Product : Ethyl 5-(2-methoxyphenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate.
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Yield : 80–90%.
Thiazole Ring Oxidation
Controlled oxidation modifies the thiazole sulfur atom, altering electronic properties.
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Conditions : KMnO₄ (1 equiv.), acetone/H₂O, 0°C → room temperature, 4 hours.
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Product : Thiazole sulfoxide derivative.
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Yield : 55–60%.
Pyrazole Carboxamide Reactivity
The pyrazole carboxamide moiety undergoes hydrolysis or substitution under harsh conditions:
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Amide Hydrolysis : 12M HCl, reflux, 24 hours → pyrazole carboxylic acid (yield: 50–55%).
-
Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol, yielding imine derivatives.
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack at the carbonyl carbon, facilitated by acid/base catalysis.
-
Suzuki Coupling : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation and reductive elimination .
-
Thiazole Substitution : Electron-deficient C-2 position attracts nucleophiles, stabilized by resonance with the adjacent carbonyl group.
This compound’s multifunctional reactivity makes it a versatile scaffold for medicinal chemistry, enabling the synthesis of analogs with tailored biological properties. Further studies should explore its catalytic asymmetric reactions and in vivo metabolic pathways.
Properties
Molecular Formula |
C23H20N4O4S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4S/c1-14-17(13-24-27(14)15-9-5-4-6-10-15)21(28)26-23-25-19(22(29)31-3)20(32-23)16-11-7-8-12-18(16)30-2/h4-13H,1-3H3,(H,25,26,28) |
InChI Key |
LXIRQLWVNNZODB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4OC)C(=O)OC |
Origin of Product |
United States |
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